

# Morniflumate and Niflumic Acid: A Deep Dive into their Structure-Activity Relationship

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## Compound of Interest

Compound Name: Morniflumate

Cat. No.: B1676748

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## Abstract

**Morniflumate**, the  $\beta$ -morpholinoethyl ester of niflumic acid, serves as a noteworthy example of a prodrug strategy aimed at enhancing the therapeutic index of a parent non-steroidal anti-inflammatory drug (NSAID). This technical guide delineates the intricate structure-activity relationship (SAR) between **morniflumate** and its active metabolite, niflumic acid. By exploring their mechanisms of action, physicochemical properties, pharmacokinetic profiles, and anti-inflammatory and analgesic activities, we provide a comprehensive resource for professionals in drug discovery and development. The core of their shared pharmacology lies in the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, with niflumic acid also exhibiting distinct effects on calcium-activated chloride channels (CaCCs). The esterification of niflumic acid to create **morniflumate** is a key structural modification that significantly improves its gastrointestinal tolerability without compromising its therapeutic efficacy, a crucial aspect of its SAR.

## Introduction

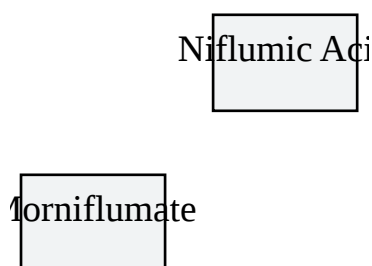
Niflumic acid, a member of the fenamate class of NSAIDs, is a potent inhibitor of prostaglandin synthesis through its action on cyclooxygenase enzymes.<sup>[1][2]</sup> However, its clinical utility can be hampered by gastrointestinal side effects, a common concern with traditional NSAIDs.

**Morniflumate** was developed as a prodrug of niflumic acid to mitigate these adverse effects.<sup>[3]</sup> This is achieved by masking the free carboxylic acid group of niflumic acid through

esterification with a  $\beta$ -morpholinoethyl group.[3] Following oral administration, **morniflumate** is absorbed and then rapidly hydrolyzed by plasma esterases to release the active niflumic acid. [3] This guide provides a detailed examination of the SAR of these two compounds, supported by quantitative data, experimental methodologies, and visual representations of their molecular interactions and metabolic pathways.

## Chemical Structures and Physicochemical Properties

The fundamental structural difference between **morniflumate** and niflumic acid is the ester group in **morniflumate**, which replaces the carboxylic acid proton of niflumic acid. This modification significantly alters their physicochemical properties, impacting their solubility, lipophilicity, and ultimately, their pharmacokinetic behavior and safety profile.



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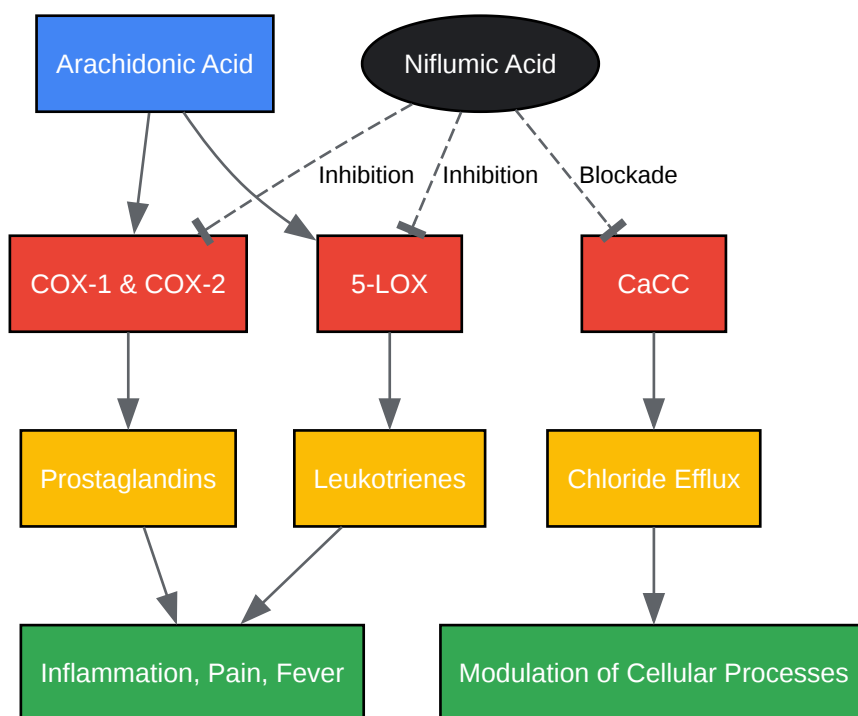
**Figure 1:** Chemical structures of Niflumic Acid and **Morniflumate**.

### Table 1: Physicochemical Properties of Niflumic Acid and Morniflumate

Property	Niflumic Acid	Morniflumate	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>19</sub> H <sub>20</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	
Molecular Weight (g/mol)	282.22	395.38	
Melting Point (°C)	203	Not available	
Water Solubility (g/L)	0.0883	Poorly soluble	
LogP	4.43	Not available	
pKa	1.9 (carboxylate)	Not available	

## Mechanism of Action

The primary mechanism of action for both **morniflumate** (via its active metabolite, niflumic acid) and niflumic acid itself is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Niflumic acid has been shown to be a selective inhibitor of COX-2. Furthermore, these compounds also inhibit the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the production of leukotrienes, another class of inflammatory mediators. A distinguishing feature of niflumic acid is its ability to block calcium-activated chloride channels (CaCCs).



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**Figure 2:** Mechanism of action of Niflumic Acid.

## Quantitative Structure-Activity Relationship Data

The esterification of niflumic acid to **morniflumate** primarily influences its pharmacokinetic properties rather than its intrinsic pharmacological activity. The in vivo anti-inflammatory and analgesic effects of **morniflumate** are comparable to those of niflumic acid, as it acts as a prodrug.

## Table 2: In Vitro Inhibitory Activities

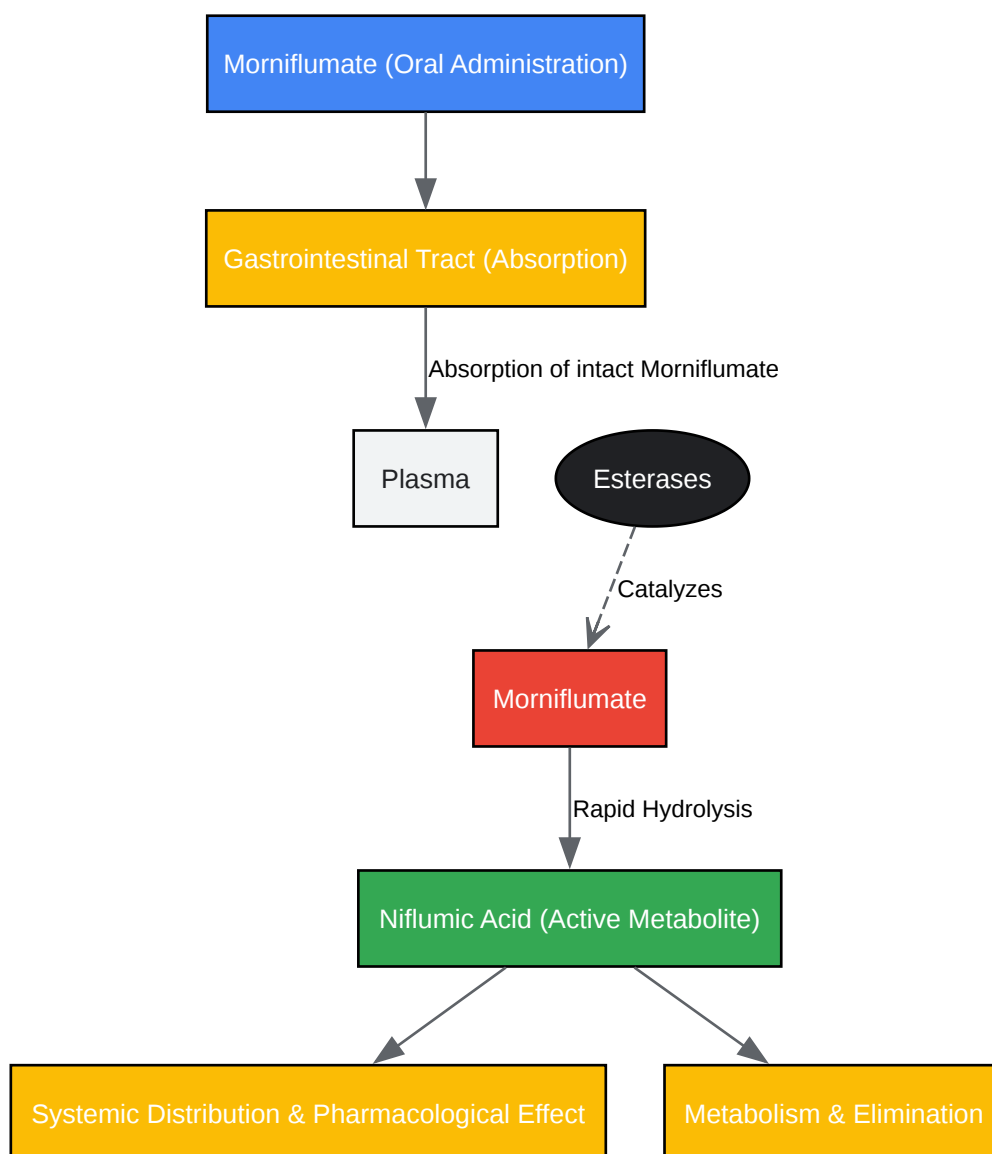
Target	Compound	IC <sub>50</sub>	Reference(s)
COX-2	Niflumic Acid	100 nM	
Calcium-Activated Chloride Channel (CaCC)	Niflumic Acid	3.6 $\mu$ M (spontaneous current)	
Calcium-Activated Chloride Channel (CaCC)	Niflumic Acid	6.6 $\mu$ M (evoked current)	
Skeletal Muscle Chloride Conductance (gCl)	Niflumic Acid	42 $\mu$ M	

**Table 3: In Vivo Anti-inflammatory and Analgesic Activity**

Assay	Compound	Effect	Reference(s)
Leukotriene B4 (LTB4) Synthesis (in whole blood)	Morniflumate	~50% reduction	
Thromboxane B2 (TXB2) Synthesis (in serum)	Morniflumate	>85% inhibition	

## Pharmacokinetic Profile

The prodrug design of **morniflumate** leads to a distinct pharmacokinetic profile compared to niflumic acid. **Morniflumate** is absorbed from the gastrointestinal tract and then rapidly hydrolyzed in the plasma to niflumic acid. This metabolic conversion is a key aspect of its structure-activity relationship.



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- 3. Morniflumate | C<sub>19</sub>H<sub>20</sub>F<sub>3</sub>N<sub>3</sub>O<sub>3</sub> | CID 72106 - PubChem [pubchem.ncbi.nlm.nih.gov]
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